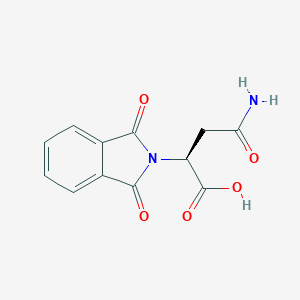

N-alpha-Phthalyl-L-Asparagine

Descripción general

Descripción

N-alpha-Phthalyl-L-Asparagine is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a phthalyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-alpha-Phthalyl-L-Asparagine can be synthesized through the reaction of L-asparagine with phthalic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the carbonyl carbon of phthalic anhydride, leading to the formation of the phthalyl-protected asparagine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Deprotection and Hydrolysis

The phthaloyl group is removed under basic or reductive conditions to regenerate free L-asparagine. Hydrazine hydrate is commonly employed for deprotection .

Reaction Pathway: Experimental Data:

| Condition | Time (min) | Efficiency (%) | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 60 | 98.5 | |

| pH | 6.5–8.5 | >95 |

Applications:

Enzymatic Transformations

N-alpha-Phthalyl-L-Asparagine serves as a substrate in enzymatic reactions, particularly in the resolution of DL-asparagine mixtures via stereoselective hydrolysis.

Example Reaction (L-Asparaginase Catalysis): Key Enzymatic Parameters:

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 6.5–8.5 | |

| Temperature | 35–45°C | |

| Surfactant (Tween-80) | 0.03% (w/v) |

Observations:

- L-Asparaginase selectively hydrolyzes the L-enantiomer, enabling isolation of D-asparagine .

- Surfactants like Tween-80 enhance enzyme activity by stabilizing the protein structure .

Acylation and Condensation Reactions

The phthalimide moiety facilitates regioselective acylation. For example, Pht-Asn-OH reacts with activated esters to form amides or peptides .

General Reaction: Yield Data:

| Substrate (RCOCl) | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Benzoyl Chloride | DCM | 78 | |

| Acetyl Chloride | Benzene | 65 |

Note:

Stability and Degradation

This compound is stable under acidic conditions but degrades in strong bases or oxidizing environments .

Degradation Pathway:

- Base-Catalyzed Hydrolysis:

Conditions Leading to Degradation:

| Factor | Effect | Reference |

|---|---|---|

| pH > 10 | Rapid hydrolysis (>90% in 1h) | |

| Oxidizing Agents | Decomposition to nitro compounds |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-alpha-Phthalyl-L-Asparagine serves as a valuable building block in the synthesis of more complex peptides and pharmaceuticals. Its use in drug development is primarily due to its ability to mimic natural amino acids while offering enhanced chemical stability.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound can be incorporated into peptide sequences aimed at targeting cancer cells. A study demonstrated that peptides containing this compound exhibited improved binding affinity to specific receptors on cancer cells, enhancing their potential as therapeutic agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid metabolism and protein folding mechanisms. Its structural characteristics allow researchers to explore how modifications affect protein interactions and stability.

Case Study: Protein Folding Studies

A notable study employed this compound in experiments examining the folding pathways of certain proteins. The results indicated that the phthalyl modification could stabilize intermediate states during folding, providing insights into protein misfolding diseases such as Alzheimer's .

Material Science Applications

The compound's properties also extend to material science, particularly in developing bioinspired materials for biomedical applications. Its hydrophilicity and compatibility with biological systems make it suitable for creating hydrogels and other biomaterials.

Case Study: Hydrogel Formation

Research has demonstrated that incorporating this compound into polymer matrices can enhance the mechanical properties and biocompatibility of hydrogels used in tissue engineering. These hydrogels showed improved cell adhesion and proliferation rates compared to conventional materials.

Environmental Applications

Emerging research suggests potential applications of this compound in environmental science, particularly in waste treatment processes. Its ability to interact with various pollutants may facilitate the development of new remediation strategies.

Case Study: Pollutant Interaction

A study investigated the interaction between this compound and heavy metal ions in wastewater treatment scenarios. The findings indicated that the compound could effectively chelate heavy metals, reducing toxicity levels in treated water .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-alpha-Phthalyl-L-Asparagine involves its role as a protected form of L-asparagine. The phthalyl group protects the amino group, allowing the compound to participate in specific reactions without interference from the amino group. Once the phthalyl group is removed, L-asparagine can exert its biological effects, including its role in protein synthesis and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- N-phthalyl-L-tryptophan

- N-phthalyl-L-phenylalanine

- N-phthalyl-L-glutamine

Uniqueness

N-alpha-Phthalyl-L-Asparagine is unique due to its specific structure and the presence of the phthalyl group, which provides protection to the amino group. This protection allows for selective reactions and applications in various fields. Compared to other similar compounds, this compound is particularly useful in studies involving asparagine metabolism and its derivatives .

Actividad Biológica

N-alpha-Phthalyl-L-Asparagine is a derivative of the amino acid L-asparagine, which has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.

Overview

This compound serves as a protected form of L-asparagine, where the phthalyl group shields the amino group. This structural modification allows for selective reactions and applications in biochemical studies, particularly in amino acid metabolism and enzyme activity.

The compound undergoes several chemical reactions, which can be summarized as follows:

| Reaction Type | Description |

|---|---|

| Hydrolysis | Removal of the phthalyl group under acidic or basic conditions, yielding L-asparagine. |

| Substitution Reactions | The phthalyl group can be replaced by various nucleophiles depending on the desired product. |

| Oxidation/Reduction | Less common but possible under specific conditions. |

Common Reagents and Conditions:

- Hydrolysis: Acidic solutions (e.g., hydrochloric acid) or basic solutions (e.g., sodium hydroxide).

- Substitution: Various nucleophiles can be utilized.

- Oxidation/Reduction: Strong oxidizing or reducing agents may be required.

The biological activity of this compound is primarily attributed to its conversion to L-asparagine upon hydrolysis. L-asparagine plays a crucial role in protein synthesis and metabolism, influencing various cellular functions. The phthalyl group protects the amino group during synthesis and reaction processes, allowing for controlled biochemical interactions without premature activation of the amino group.

Applications in Research

This compound is utilized across multiple research domains:

- Biochemistry : It serves as a building block for synthesizing complex molecules.

- Amino Acid Metabolism : The compound is instrumental in studying metabolic pathways involving asparagine.

- Enzyme Activity Studies : It aids in investigating enzyme kinetics related to asparaginase, an enzyme crucial in cancer therapies.

Case Studies

Several studies highlight the significance of this compound in therapeutic contexts:

-

Asparaginase Therapy :

- Asparaginase derived from Escherichia coli is used in treating acute lymphoblastic leukemia (ALL). Research indicates that modifications to asparaginase, including derivatives like this compound, can reduce immunogenicity while maintaining therapeutic efficacy .

- A study demonstrated that pegylated forms of asparaginase showed reduced immunogenic responses compared to native forms, suggesting that derivatives could enhance treatment outcomes with fewer side effects .

-

Metabolic Disorders :

- Research has shown that alterations in asparagine metabolism are linked to various cancers, including oral squamous cell carcinoma (OSCC). High levels of asparagine synthetase (ASNS), which utilizes L-asparagine, correlate with tumor progression and metastasis . This underscores the potential for this compound to serve as a biomarker or therapeutic target.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-phthalyl-L-tryptophan | Phthalyl group on tryptophan | Used in neuropharmacology studies. |

| N-phthalyl-L-phenylalanine | Phthalyl group on phenylalanine | Investigated for its role in protein synthesis. |

| N-phthalyl-L-glutamine | Phthalyl group on glutamine | Explored for its involvement in neurotransmitter synthesis. |

Propiedades

IUPAC Name |

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJNPKWNYXBKP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373333 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42406-52-0 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.